molecular formula C22H25N3O3S B2652998 1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea CAS No. 887897-47-4

1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea

Cat. No.: B2652998
CAS No.: 887897-47-4
M. Wt: 411.52
InChI Key: DBXONHJSPDQRGJ-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea typically involves the reaction of 3,4-dimethoxyaniline with 2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)thiourea
  • 1-(3,4-dimethoxyphenyl)-3-(2-oxo-2H-chromen-4-yl)thiourea
  • 1-(3,4-dimethoxyphenyl)-3-(2-oxo-2H-chromen-6-yl)thiourea

Uniqueness

1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is unique due to the presence of both the dimethoxyphenyl and dihydroquinolinyl groups, which may confer distinct chemical and biological properties compared to other thioureas.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-13-5-6-15-11-16(21(26)25-20(15)14(13)2)9-10-23-22(29)24-17-7-8-18(27-3)19(12-17)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,25,26)(H2,23,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXONHJSPDQRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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